

spectroscopic data comparison of 2-(Tert-butylsulfonyl)ethanethioamide with its analogs

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Compound of Interest

Compound Name:	2-(Tert-butylsulfonyl)ethanethioamide
Cat. No.:	B064970

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Spectroscopic Data Comparison: 2-(Tert-butylsulfonyl)ethanethioamide and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for **2-(Tert-butylsulfonyl)ethanethioamide** and its structural analogs. By examining the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of related compounds, researchers can gain insights into the structural characteristics and potential physicochemical properties of the target molecule. This information is crucial for compound identification, purity assessment, and further development in medicinal chemistry.

Introduction to Spectroscopic Analysis

Spectroscopic techniques are fundamental in the characterization of novel chemical entities. ^1H and ^{13}C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. FT-IR spectroscopy is used to identify functional groups present in a molecule, and mass spectrometry helps in determining the molecular weight and fragmentation pattern. A comparative approach, analyzing data from structurally similar molecules, can aid in the interpretation of spectra for a new compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for analogs of **2-(Tert-butylsulfonyl)ethanethioamide**. These analogs include compounds with the tert-butylsulfonyl group, a simple thioamide, and a simple sulfonamide, providing a basis for predicting the spectral features of the target compound.

Nuclear Magnetic Resonance (NMR) Data

Compound	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)
(E)-(2-(tert-butylsulfonyl)vinyl)benzene	7.59 (d, $J=15.5$ Hz, 1H), 7.54-7.52 (m, 2H), 7.44-7.42 (m, 3H), 6.84 (d, $J=15.5$ Hz, 1H), 1.42 (s, 9H)[1]	146.4, 132.5, 131.3, 129.1, 128.6, 120.7, 58.9, 23.4[1]
tert-Butylsulfonamide	No data available in search results.	No data available in search results.
N-Phenylethanethioamide	No data available in search results.	No data available in search results.

Infrared (IR) Spectroscopy Data

Compound	Key IR Absorptions (cm^{-1})
General Thioamides	C=S stretch: ~ 1120 (± 20)[2]
General Sulfonamides	SO_2 asymmetric stretch: 1384-1333, SO_2 symmetric stretch: 1181-1143, S-N stretch: 924-906[3][4]
(E)-(2-(tert-butylsulfonyl)vinyl)benzene	No data available in search results.

Mass Spectrometry (MS) Data

Compound	Molecular Ion (m/z)	Key Fragments (m/z)
(E)-(2-(tert-butylsulfonyl)vinyl)benzene	[M+H] ⁺ : 225.0949 [1]	No data available in search results.
tert-Butylsulfonamide	Molecular Weight: 137.20 g/mol [5]	No data available in search results.
N-Phenylethanethioamide	No data available in search results.	No data available in search results.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for small organic molecules, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Instrument: A 400 or 500 MHz NMR spectrometer is typically used.[1][3][6]
- ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
- ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Instrument: A standard FT-IR spectrometer.

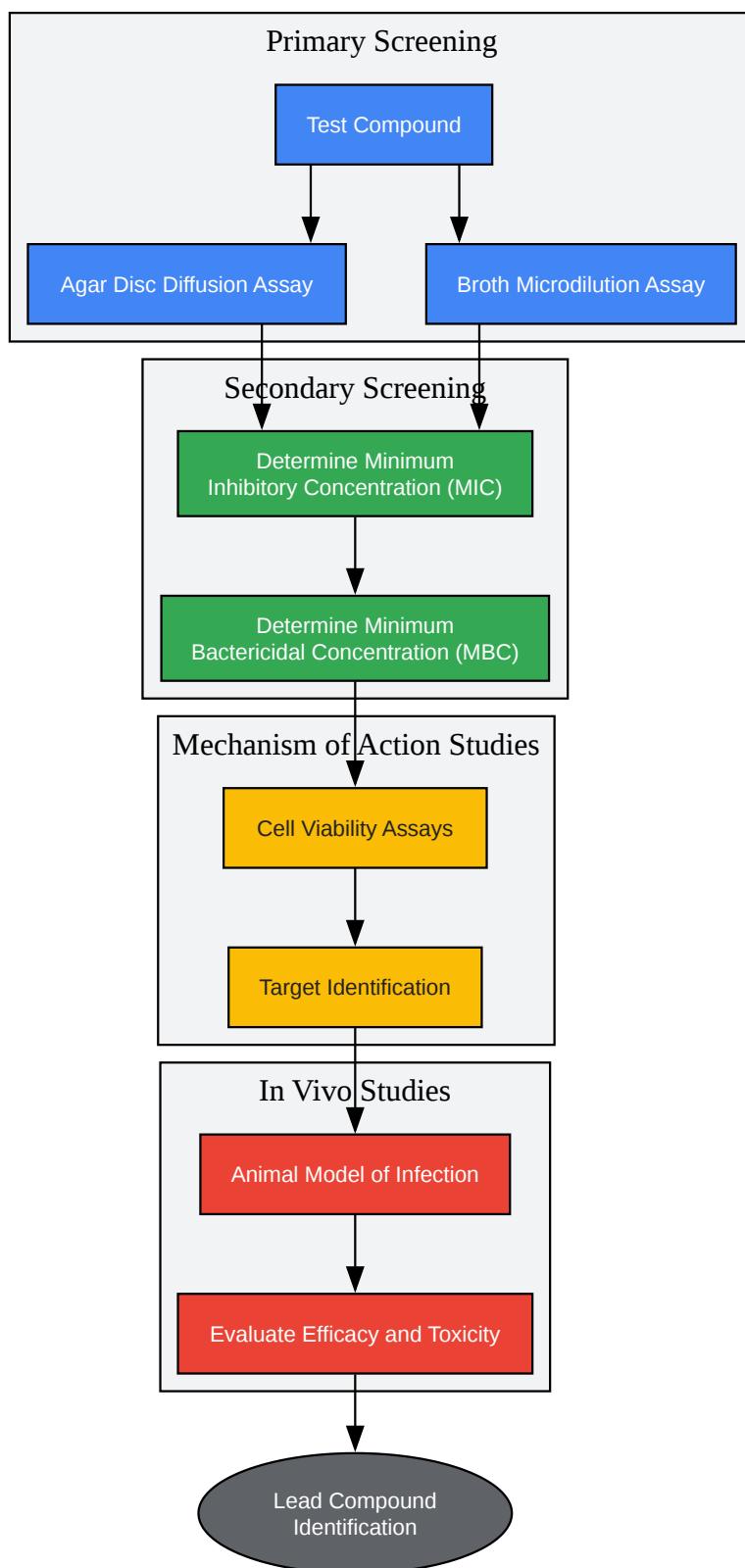
- Data Acquisition: Record the spectrum over a range of 4000-400 cm^{-1} . The data is typically presented as percent transmittance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).
- Ionization: Electrospray ionization (ESI) or electron ionization (EI) are common techniques for small molecules.
- Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
- Data Acquisition: The resulting mass spectrum shows the relative abundance of ions at different m/z values. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements to help determine the elemental composition.[1][3]

Workflow for Antimicrobial Activity Screening

Given that sulfonamides are a well-known class of antimicrobial agents, and thioamides also exhibit a range of biological activities, a common workflow for assessing the antimicrobial potential of new compounds is presented below.

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Caption: A generalized workflow for the screening and development of novel antimicrobial agents.

Conclusion

While direct spectroscopic data for **2-(Tert-butylsulfonyl)ethanethioamide** is not readily available in the public domain, a comparative analysis of its structural analogs provides a strong foundation for predicting its spectral characteristics. The presence of the tert-butylsulfonyl group is expected to show characteristic signals in both NMR and IR spectra, while the thioamide group will also have its distinct spectroscopic signature. The provided experimental protocols and the antimicrobial screening workflow offer a practical framework for researchers working on the synthesis and evaluation of new chemical entities in drug discovery.

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